molecular formula C6H7NO2 B092215 2-Cyanoethyl acrylate CAS No. 106-71-8

2-Cyanoethyl acrylate

Cat. No. B092215
CAS RN: 106-71-8
M. Wt: 125.13 g/mol
InChI Key: AEPWOCLBLLCOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl acrylate is a compound that is part of the cyanoacrylate family, which are known for their strong adhesive properties and rapid polymerization upon exposure to moisture. The cyanoacrylate group is characterized by the presence of a cyano group (-C≡N) attached to an alkene (acrylate) that can undergo quick polymerization to form long, strong chains. These materials have found widespread use in various applications, including medical adhesives, industrial bonding agents, and as a component in antiviral agents due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of 2-cyanoethyl acrylate derivatives has been explored through various methods. An efficient microwave-assisted reaction has been developed to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates with moderate yields, which are characterized by comprehensive spectral data . Another study describes the modification of the conventional synthesis method for 2-cyanoacrylate monomers, resulting in improved adhesive properties . Additionally, a regioselective coupling method has been reported for the synthesis of ethyl 2-((alkylamino)(cyano)methyl) acrylates, and a metal-free synthesis involving a cascade of Knoevenagel condensation, cyano hydration, and esterification has been developed for the synthesis of cyano acrylates .

Molecular Structure Analysis

The molecular structure of 2-cyanoethyl acrylate derivatives has been investigated using various spectroscopic techniques and theoretical calculations. X-ray crystallography, infrared spectroscopy, and quantum chemical studies have been employed to determine the structural and spectral characteristics of these compounds . The structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate has been elucidated, revealing a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Additionally, a combined experimental and theoretical approach has been used to analyze the molecular structure, multiple interactions, and chemical reactivity of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer .

Chemical Reactions Analysis

2-Cyanoethyl acrylate and its derivatives undergo various chemical reactions with nucleophiles, such as thiols, alcohols, diols, and phosphines. These reactions have been considered for their potential use in organic synthesis, polymer chemistry, and adhesive technologies . The reactivity of these compounds has been further explored through the insertion of isocyanates and isothiocyanates into the C=C bonds of the adducts formed with trialkylphosphines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanoethyl acrylate derivatives have been extensively studied. Modification of the synthesis process has led to the development of adhesives with varying properties, such as softness and biodegradability, as demonstrated by ethoxyethyl cyanoacrylate . The hydrolysis rates and morphological changes of cyanoacrylate polymer films have also been investigated . In another study, the biocompatibility and adhesive properties of cyanoacrylate were enhanced by modifying allyl 2-cyanoacrylate with aromatic amino acids, resulting in improved mechanical properties and reduced cytotoxicity . The infrared spectra and structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile have been studied, revealing the polarization of the C=C bond and the dual molecular and zwitterionic character of these compounds .

Scientific Research Applications

  • Cyano-functionalized Solid Surfaces : 2-cyanoethyl acrylate is used in pulsed plasma polymerization to create cyano-functionalized thin films. These layers are useful for complexing silver ions from solutions and exhibit pressure-sensitive adhesive behavior (Tarducci et al., 2001).

  • Polymerization Studies : In the presence of [60]fullerene, the radical polymerization of 2-cyanoethyl acrylate can lead to the production of copolymers. This highlights its potential use in creating new polymeric materials (Mehrotra et al., 1997).

  • Contact Dermatitis Research : 2-cyanoethyl acrylate, as a component of acrylates, is studied for its role in allergic contact dermatitis, particularly in occupational settings like dentistry and beauty services (Muttardi et al., 2016).

  • Cross-Reactivity Studies in Medical Adhesives : This compound is examined for its potential cross-reactivity with other cyanoacrylates used in surgical, dental, and cosmetic adhesives, contributing to our understanding of allergic reactions (Sato et al., 2017).

  • Environmental Applications : Research on the solvent-based recovery of acrylate polymer from display film waste indicates its role in environmental conservation and waste management (Lee et al., 2023).

  • Optoelectronic Properties Study : 2-cyanoethyl acrylate's derivatives are investigated for their optoelectronic and thermodynamic properties, signifying its importance in materials science, particularly in dye-sensitized solar cells (Fonkem et al., 2019).

  • Application in Laser-Driven Physics Research : The use of 2-cyanoethyl acrylate-based resins in two-photon polymerization for manufacturing low-density polymer matrices showcases its role in high-energy-density physics research (Liu et al., 2018).

  • Study of Allergic Reactions in Healthcare Settings : Investigations into allergic contact dermatitis caused by acrylates in healthcare settings provide insights into occupational health risks and safe material usage (Romita et al., 2017).

  • Transparent and Antioxidant Film Development : Research on creating transparent cyanoacrylate films with antioxidant properties explores the potential for new biocompatible and biodegradable materials with medical applications (Quilez-Molina et al., 2020).

  • Counter Selection System in Cyanobacteria : The use of 2-cyanoethyl acrylate derivatives in counter selection methods for cyanobacteria contributes to the field of microbiology and metabolic engineering (Begemann et al., 2013).

  • Toxicity and Safety Studies : Investigations into the structure-toxicity relationships of acrylic monomers, including cyano derivatives, are crucial for understanding health hazards associated with these chemicals (Autian, 1975).

  • Improvement in Gelcasting Processes : The application of 2-carboxyethyl acrylate, a derivative, in gelcasting of alumina highlights its role in improving manufacturing processes in the ceramics industry (Pietrzak et al., 2016).

  • Research in Polymer Science : Studies on the synthesis and miscibility of comb poly[11-(4'-cyanophenyl-4-phenoxy)undecyl acrylate]s prepared by atom transfer radical polymerization contribute to advancements in polymer science and materials engineering (Chang & Pugh, 2001).

  • Allergic Reactions in Surgical Adhesives : Research on allergic contact dermatitis to 2-octyl cyanoacrylate, a related compound, informs the medical community about potential allergens in surgical adhesives (Bowen et al., 2014).

  • Solar Cell Applications : Molecular engineering of organic sensitizers involving 2-cyano-acrylic acid derivatives for solar cell applications demonstrates its importance in renewable energy research (Kim et al., 2006).

  • Hemoglobin Interaction Studies : Identification of binding sites of ethyl 2-cyanoacrylate in human hemoglobin using LC/MS/MS techniques provides valuable information for biological monitoring of acrylate exposure (Jeppsson et al., 2010).

  • Surgical Glues in Intestinal Surgery : The use of n-butyl-2-cyanoacrylate in abdominal surgery underscores its medical application in enhancing surgical techniques (Tebala et al., 1994).

  • Two-Photon Polymerization in Material Science : Studies on reducing feature sizes in two-photon polymerization by optimizing acrylate polymer compositions highlight its role in advanced manufacturing and miniaturization (Cônsoli et al., 2018).

  • Contact Dermatitis Research : Investigation into acrylates in contact dermatitis offers insights into the health impacts of these materials in various industrial and medical applications (Sasseville, 2012).

Safety And Hazards

2-Cyanoethyl acrylate is considered hazardous. It is fatal if swallowed or in contact with skin . It may cause an allergic skin reaction and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The 2-Cyanoethyl Acrylate market is witnessing significant growth, driven by several factors. A key driver is the increasing demand for 2-Cyanoethyl Acrylate in industries such as healthcare, automotive, and consumer electronics . Technological advancements, including the development of more efficient and cost-effective 2-Cyanoethyl Acrylate, are also contributing to this growth . Additionally, the rising awareness of the environmental impact of 2-Cyanoethyl Acrylate has led to the creation of more sustainable and eco-friendly options, further boosting market expansion .

properties

IUPAC Name

2-cyanoethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPWOCLBLLCOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51512-27-7
Record name 2-Propenoic acid, 2-cyanoethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51512-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044776
Record name 2-Cyanoethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [CHEMINFO]
Record name 2-Cyanoethyl acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

124 °C, 255 °F (124 °C) (OPEN CUP)
Record name 2-Cyanoethyl acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-CYANOETHYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in water
Record name 2-CYANOETHYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

2.069
Record name 2-CYANOETHYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4.3 (AIR= 1)
Record name 2-CYANOETHYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.22 [mmHg]
Record name 2-Cyanoethyl acrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Cyanoethyl acrylate

Color/Form

Liquid

CAS RN

106-71-8
Record name 2-Cyanoethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CYANOETHYL ACRYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-cyanoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyanoethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyanoethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYANOETHYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ICU1C15OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-CYANOETHYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Freezing point: -16.9 °C
Record name 2-CYANOETHYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Cyanoethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Cyanoethyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Cyanoethyl acrylate
Reactant of Route 5
Reactant of Route 5
2-Cyanoethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Cyanoethyl acrylate

Citations

For This Compound
176
Citations
S Kobayashi, Y Taguchi… - Die Makromolekulare …, 1990 - Wiley Online Library
… report the copolymerization of 2-cyanoethyl vinyl ether (2) with 2-cyanoethyl acrylate (3) (initiator: 2,2'-… zation of 2 as electron-donor monomer with 2-cyanoethyl acrylate (3) as electron- …
Number of citations: 8 onlinelibrary.wiley.com
R Matsuno, Y Takagaki, T Ito, H Yoshikawa… - …, 2020 - ACS Publications
… From the viewpoint of polymerization from a monomer having a cyanoethyl group, 2-cyanoethyl acrylate (CEA) is useful as a polymerizable monomer. PolyCEA has a relatively low T g , …
Number of citations: 6 pubs.acs.org
S Baudis, C Heller, R Liska, J Stampfl… - Journal of Polymer …, 2009 - Wiley Online Library
… One exception was poly(2-cyanoethyl acrylate) (poly-CEA) that showed similar mechanical properties as natural blood vessel. To see if an optimization of the mechanical properties is …
Number of citations: 45 onlinelibrary.wiley.com
C Tarducci, WCE Schofield, JPS Badyal… - Chemistry of …, 2001 - ACS Publications
… In the present study, pulsed plasma polymerization of 2-cyanoethyl acrylate gave rise to excellent structural retention of the cyano functionality. This can be attributed to the acrylate …
Number of citations: 61 pubs.acs.org
W Cooper, TB Bird - Industrial & Engineering Chemistry, 1958 - ACS Publications
… b B = 0.918% 80 to 20 poly(ethyl acrylate)- poly(2-cyanoethyl acrylate) in acetone. c Solution initially opalescent and reflux time taken after clear solution obtained. * Includes readily …
Number of citations: 26 pubs.acs.org
S Mehrotra, A Nigam, R Malhotra - Chemical Communications, 1997 - pubs.rsc.org
… Also noteworthy is the reactivity exhibited by 2-cyanoethyl acrylate (65% polymer yield), which is structurally very similar to methyl acrylate. The cyano group in this molecule is remote …
Number of citations: 39 pubs.rsc.org
KIS Mongcopa, DA Gribble, WS Loo, M Tyagi… - …, 2020 - ACS Publications
… We extend this study by comparing the PEO/LiTFSI system to a chemically-distinct polymer electrolyte consisting of poly(2-cyanoethyl acrylate) (PCEA)/LiTFSI over a wide range of salt …
Number of citations: 23 pubs.acs.org
Z Lv, Q Zhou, S Zhang, S Dong, Q Wang, L Huang… - Energy Storage …, 2021 - Elsevier
… Hence, in this work, 2-cyanoethyl acrylate (CA) with high oxidation stability and strong polarity is employed to in-situ copolymerize with poly (ethylene glycol) methyl ether acrylate (PEG) …
Number of citations: 64 www.sciencedirect.com
NS Marans, RP Zelinski - Journal of the American Chemical …, 1950 - ACS Publications
… The preparations for a number of substituted alkyl esters of acrylic, methacrylic and crotonic acids have been reported, among them those for 2-cyanoethyl acrylate,2 2-fluoroethyl …
Number of citations: 26 pubs.acs.org
J Choi, J Kang, C Lee, K Jeong… - Advanced Electronic …, 2020 - Wiley Online Library
… Herein, a series of copolymer dielectrics is synthesized composed of two monomers of 2-cyanoethyl acrylate (CEA) possessing a highly polar cyanide functional group and 1,4-…
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.